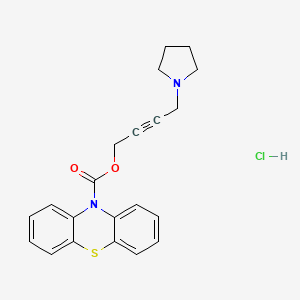
Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is a synthetic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride typically involves multiple steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Carboxylation: The phenothiazine core is then carboxylated to introduce the carboxylic acid group.
Esterification: The carboxylic acid group is esterified with 4-(1-pyrrolidinyl)-2-butynol under acidic conditions to form the ester.
Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Used in the development of dyes and pigments.
作用機序
The mechanism of action of phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission and cellular metabolism.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antiemetic and antihistamine phenothiazine.
Thioridazine: Another antipsychotic phenothiazine.
Uniqueness
Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is unique due to its specific ester and pyrrolidinyl groups, which may confer distinct pharmacological properties compared to other phenothiazines.
特性
CAS番号 |
101318-94-9 |
|---|---|
分子式 |
C21H21ClN2O2S |
分子量 |
400.9 g/mol |
IUPAC名 |
4-pyrrolidin-1-ylbut-2-ynyl phenothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H20N2O2S.ClH/c24-21(25-16-8-7-15-22-13-5-6-14-22)23-17-9-1-3-11-19(17)26-20-12-4-2-10-18(20)23;/h1-4,9-12H,5-6,13-16H2;1H |
InChIキー |
HAMWNWXPIJAHMX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC#CCOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


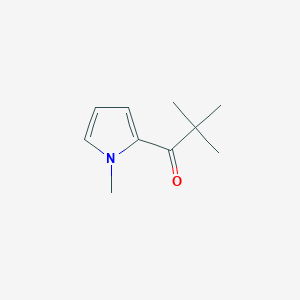
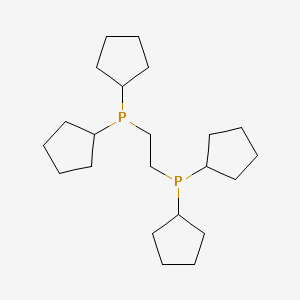
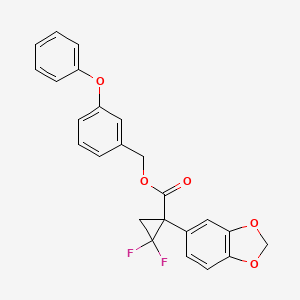
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
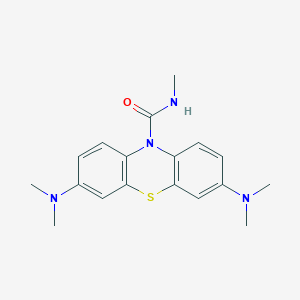
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
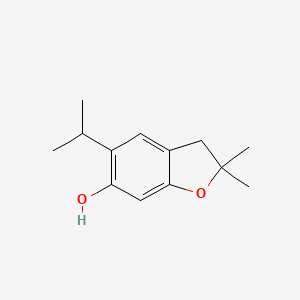

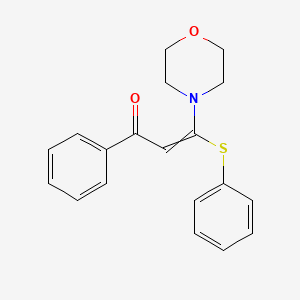
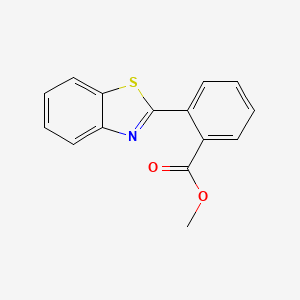
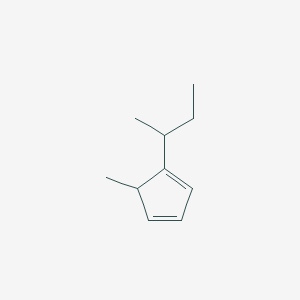
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)
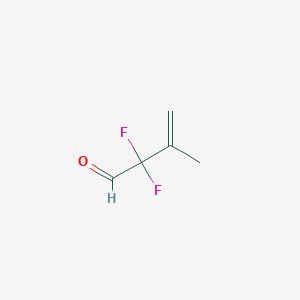
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
